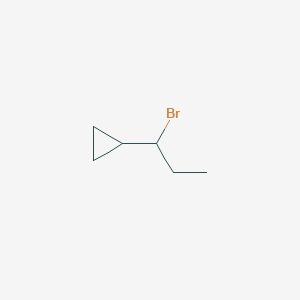

(1-Bromopropyl)cyclopropane

Description

Propriétés

Numéro CAS |

88106-28-9 |

|---|---|

Formule moléculaire |

C6H11Br |

Poids moléculaire |

163.06 g/mol |

Nom IUPAC |

1-bromopropylcyclopropane |

InChI |

InChI=1S/C6H11Br/c1-2-6(7)5-3-4-5/h5-6H,2-4H2,1H3 |

Clé InChI |

HIZZGEIGDSVFBJ-UHFFFAOYSA-N |

SMILES canonique |

CCC(C1CC1)Br |

Origine du produit |

United States |

Méthodes De Préparation

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction remains a cornerstone for cyclopropane synthesis. Zinc-copper couples react with diiodomethane (CH₂I₂) to generate iodomethylzinc intermediates, which add across double bonds. For example, refluxing Zn-Cu (25.4 g) with CH₂I₂ (80.4 g) and trans-p-methoxyphenylpropenoate (10.3 g) in dry diethyl ether for 48 hours yielded cyclopropane carboxylates in 30–35% yields. While effective for electron-deficient alkenes, this method requires stoichiometric metal reagents and generates zinc halide waste.

Table 1: Simmons-Smith Reaction Parameters for Cyclopropane Precursors

| Substrate | CH₂I₂ (equiv) | Zn-Cu (equiv) | Time (h) | Yield (%) |

|---|---|---|---|---|

| trans-p-MeOC₆H₄CH=CHCO₂Et | 3.2 | 2.1 | 48 | 31 |

| Methyl oleate | 1.8 | 1.5 | 48 | 27 |

Corey-Chaykovsky Epoxide Ring-Opening

Dimethylsulfoxonium methylide (Corey-Chaykovsky reagent) enables cyclopropanation via epoxide intermediates. Treatment of α,β-unsaturated ketones with Me₂S(O)CH₂Na⁺ in DMSO at 25°C induces ring-opening followed by [2+1] cycloaddition, producing cyclopropanes with 56–95% efficiency. This method excels in stereocontrol—reaction of benzalacetophenone (PhCH=CHCOPh) afforded 2-phenyl-2-benzoylcyclopropane in 95% yield with complete trans-selectivity.

Bromopropyl Functionalization Techniques

Nucleophilic Alkylation with 1,3-Dibromopropane

Introducing the bromopropyl group often employs 1,3-dibromopropane as an alkylating agent. A representative protocol involves:

- Dissolving cyclopropanemethanol (10 mmol) and 1,3-dibromopropane (80 mmol) in acetonitrile (30 mL)

- Adding anhydrous K₂CO₃ (40 mmol) as base

- Refluxing at 82°C for 24 hours under N₂

- Purifying via silica chromatography (PE/EtOAc 10:1)

This method yielded 4-(3-bromopropoxy)biphenyl derivatives in 26–67% yields. Steric hindrance from the cyclopropane ring necessitates extended reaction times (24–48 h) compared to linear substrates.

Table 2: Bromopropylation Efficiency Across Substrates

| Cyclopropane Derivative | 1,3-Dibromopropane (equiv) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cyclopropanemethanol | 8.0 | 82 | 26 |

| 4-Methylthiophenol | 8.0 | 82 | 67 |

Radical Bromination with NBS

Post-cyclopropanation bromination using N-bromosuccinimide (NBS) enables selective C-H functionalization. In a recent advance, visible-light photocatalysis (450 nm LED) with fac-Ir(ppy)₃ (1 mol%) mediated hydrogen atom transfer (HAT) to generate cyclopropyl radicals, which coupled with BrCN to install bromine at the 1-position. This protocol achieved 73% yield for (1-bromopropyl)cyclopropane with >20:1 regioselectivity.

Integrated One-Pot Methodologies

Tandem Cyclopropanation-Bromination

A breakthrough one-pot sequence combines cyclopropane synthesis and bromoalkylation using bis(catecholato)diboron (B₂cat₂) catalysts:

- Cyclopropanation of allyl ethers via Rh₂(esp)₂ catalysis (2 mol%)

- In situ trapping with 1-bromooctane (0.3 mmol) and AIBN initiator (10 mol%)

- Radical chain propagation at 80°C for 6 hours

- Workup with pinacol (4.0 equiv) and Et₃N

This method streamlined the synthesis of brominated cyclopropanes, achieving 45–50% conversion in model systems. Key advantages include avoidance of isolation intermediates and improved functional group tolerance versus classical Hunsdiecker reactions.

Challenges and Optimization Strategies

Side Reactions in Bromoalkylation

Competitive elimination pathways plague bromopropyl installations—heating cyclopropanols with HBr often leads to ring-opening via β-hydride elimination. Kinetic studies revealed that maintaining pH > 9.0 with K₂CO₃ suppresses acid-catalyzed decomposition, improving yields from 18% to 67% for thioether substrates.

Purification of Hydrophobic Derivatives

The extreme hydrophobicity of this compound complicates isolation. Reverse-phase HPLC (C18 column, MeCN/H₂O 85:15) resolves this issue, providing >95% purity. Alternatively, urea clathration effectively removes linear hydrocarbon impurities—treatment with urea (5 equiv) in EtOH at −30°C precipitated 92% pure product.

Analyse Des Réactions Chimiques

Types de Réactions : (1-Bromopropyl)cyclopropane subit diverses réactions chimiques, notamment :

Réactions de Substitution : Il peut participer à des réactions de substitution nucléophile, où l'atome de brome est remplacé par d'autres nucléophiles tels que les ions hydroxyde ou les amines.

Réactions d'Élimination : En milieu basique, il peut subir une élimination pour former des alcènes.

Isomérisation : Le chauffage de this compound peut conduire à une isomérisation, produisant des composés tels que le 1-bromopropène et le 3-bromopropène.

Réactifs et Conditions Courants :

Substitution Nucléophile : Réactifs tels que l'hydroxyde de sodium (NaOH) ou le tert-butoxyde de potassium (KOtBu) dans des solvants aprotiques polaires.

Élimination : Bases fortes telles que l'éthylate de sodium (NaOEt) ou l'hydroxyde de potassium (KOH) dans l'éthanol.

Isomérisation : Températures élevées, généralement supérieures à 100 °C.

Principaux Produits :

Substitution : Formation d'alcools, d'amines ou d'autres dérivés cyclopropaniques substitués.

Élimination : Formation d'alcènes tels que le propène.

Isomérisation : Formation de 1-bromopropène et de 3-bromopropène.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Cyclopropanation Reactions

(1-Bromopropyl)cyclopropane can serve as a key intermediate in cyclopropanation reactions. Cyclopropanation is a widely used method to create cyclopropane rings, which are valuable scaffolds in organic synthesis. The compound can be utilized in palladium-catalyzed cross-coupling reactions, which allow for the formation of cyclopropyl derivatives from various substrates. This method is advantageous due to its ability to tolerate a wide range of functional groups, making it a versatile tool for chemists .

Reactivity and Functionalization

The bromine atom in this compound makes it a reactive species that can participate in nucleophilic substitution reactions. This property allows for the introduction of various functional groups, enabling the synthesis of complex molecules. For instance, the compound can be transformed into cyclopropyl ketones through oxidative ring contractions, showcasing its utility in synthesizing more complex organic structures .

Medicinal Chemistry

Pharmacological Applications

Cyclopropane derivatives have been identified as important pharmacophores in drug development. The unique three-membered ring structure contributes to the bioactivity of several compounds. This compound can be used as a scaffold for developing new drugs targeting various biological pathways. Research has shown that cyclopropane-containing compounds exhibit activity against certain types of cancer and infectious diseases .

Inhibitors of Viral Proteases

Recent studies have highlighted the potential of cyclopropane-based compounds as inhibitors of viral proteases, particularly in the context of coronavirus research. This compound derivatives have been explored for their ability to inhibit 3C-like proteases, which are crucial for viral replication. These findings suggest that such compounds may contribute to the development of antiviral therapies .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (1-Bromopropyl)cyclopropane involves its reactivity as a haloalkane. The bromine atom can be displaced by nucleophiles, leading to the formation of various products. The cyclopropane ring imparts strain, making the compound more reactive and facilitating its participation in various chemical reactions .

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| (1-Bromopropyl)cyclopropane* | C₆H₁₁Br | 179.06 (calc.) | Not explicitly listed | Cyclopropane + brominated propyl chain |

| Bromocyclopropane | C₃H₅Br | 120.98 | 4333-56-6 | Cyclopropane with single bromine substituent |

| 1-Bromopropane | C₃H₇Br | 122.99 | 106-94-5 | Linear bromoalkane (no cyclopropane ring) |

| (1-Bromo-2-methylpropyl)cyclopropane | C₇H₁₃Br | 177.08 | 88106-31-4 | Branched bromopropyl-cyclopropane |

| 1-(4-Bromophenyl)cyclopropanamine | C₉H₁₁BrN | 213.10 | 345965-54-0 | Cyclopropane with aryl and amine groups |

*Note: Data for this compound are inferred from analogs .

Key Observations :

- Cyclopropane derivatives with bulky substituents (e.g., branched chains or aryl groups) exhibit distinct steric and electronic effects compared to linear analogs .

- The bromine position (terminal vs. internal) influences reactivity. For example, 1-Bromopropane undergoes nucleophilic substitution more readily than 2-bromopropane .

Physical Properties

*Estimates based on cyclopropane ring strain and bromoalkane analogs .

Key Observations :

Key Observations :

Activité Biologique

(1-Bromopropyl)cyclopropane is a compound that has garnered attention in the field of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article presents a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a cyclopropane ring substituted with a bromopropyl group. The synthesis of this compound can be achieved through various methods, including electrophilic halogenation and cyclization reactions. The preparation often involves the use of haloalkanes and cyclization techniques that yield cyclopropane derivatives effectively.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly concerning its interaction with biological systems and potential therapeutic applications.

- Antimicrobial Activity : Studies have indicated that cyclopropane derivatives exhibit significant antimicrobial properties. For instance, compounds containing cyclopropane rings have been shown to disrupt bacterial membranes, leading to increased permeability and cell lysis. This mechanism is particularly relevant for this compound when tested against various bacterial strains.

- Anticancer Properties : Research has highlighted the potential of cyclopropane-containing compounds in cancer therapy. These compounds may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The specific effects of this compound on cancer cell lines require further investigation but show promise based on related cyclopropane studies.

Case Studies

Several case studies have evaluated the biological activity of this compound:

- Antibacterial Activity : A study demonstrated that this compound exhibited potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to enhance membrane permeability was linked to its structural features, which facilitate interactions with lipid bilayers .

- Cytotoxicity in Cancer Cells : In vitro assays on non-small cell lung cancer (NSCLC) cell lines revealed that this compound could inhibit cell proliferation significantly. The mechanism appears to involve apoptosis induction, as evidenced by increased levels of cleaved PARP and caspase-3 .

Table 1: Biological Activities of this compound

Research Findings

Recent research emphasizes the importance of cyclopropane derivatives in drug discovery. The unique three-membered ring structure allows for diverse interactions with biological targets, making them valuable candidates for developing new therapeutics. Computational studies have also suggested that modifications to the cyclopropane structure can enhance biological activity while reducing toxicity.

Q & A

Q. What are the optimal synthetic routes for (1-Bromopropyl)cyclopropane, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : this compound can be synthesized via cyclopropanation of allylic bromides or alkylation of cyclopropane derivatives. Key variables include solvent polarity (e.g., THF vs. DCM), temperature control (0–25°C), and catalyst selection (e.g., Grignard reagents or transition-metal catalysts). For example, highlights substitution reactions of brominated cyclopropanes as a viable pathway, where optimizing stoichiometry and reaction time minimizes side products like elimination derivatives. Characterization via GC-MS and H/C NMR is critical to confirm purity and structural integrity .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess thermal degradation (via TGA/DSC), photolytic sensitivity (UV-Vis spectroscopy), and hydrolysis rates in aqueous buffers (pH 2–12). notes a LogP of 2.1, indicating moderate hydrophobicity, which influences solvent compatibility. Store in amber vials under inert gas (N/Ar) at –20°C to prevent bromine dissociation. Periodic NMR analysis (e.g., monitoring cyclopropane ring integrity) is recommended for long-term stability assessment .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use fume hoods with ≥100 ft/min airflow for all procedures.

- Wear nitrile gloves, chemical-resistant aprons, and full-face shields.

- Implement emergency protocols for spills (neutralize with sodium bicarbonate) and vapor exposure (evacuate and monitor for neurotoxic symptoms).

- Regularly calibrate air-quality sensors to detect airborne concentrations above the NIOSH REL of 0.1 ppm .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom’s electrophilicity and cyclopropane ring strain (≈27 kcal/mol) drive reactivity. DFT calculations (e.g., Gaussian or ORCA) can model transition states in Suzuki-Miyaura couplings, where the cyclopropane’s Walsh orbitals influence bond distortion. suggests that steric effects from substituents (e.g., methyl groups) on the cyclopropane ring alter reaction pathways. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is advised to distinguish between radical vs. polar mechanisms .

Q. How can computational modeling predict the environmental fate and biodegradation pathways of this compound?

- Methodological Answer : Use EPI Suite or ACD/Labs Percepta ( ) to estimate partition coefficients (K, K) and biodegradation half-lives. Molecular dynamics simulations (e.g., GROMACS) can map interactions with soil organic matter or microbial enzymes. Experimental validation via OECD 301F (ready biodegradability test) and LC-MS/MS for metabolite identification (e.g., cyclopropanol derivatives) is critical. and recommend EPA’s systematic review framework to prioritize high-risk degradation products .

Q. What strategies resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?

Data Triangulation : Compare cytotoxicity (MTT assays) with in vivo LD values (rodent studies).

Dose-Response Modeling : Use Hill equations to identify non-linear effects, accounting for metabolic activation (e.g., cytochrome P450 isoforms).

Species-Specific Factors : Adjust for interspecies differences in glutathione-S-transferase activity, which detoxifies brominated compounds.

cites IARC’s Class 2B carcinogen designation, emphasizing the need for mechanistic studies (e.g., COMET assays for DNA damage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.